N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide is an organic compound that features a complex structure incorporating a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Attachment of the methoxyphenyl group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable halide (e.g., 4-methoxybenzyl chloride) reacts with the oxadiazole intermediate.
Formation of the final product: The final step involves coupling the oxadiazole derivative with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to ring-opening reactions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amines or alcohols from the oxadiazole ring.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide has potential as a pharmacophore for designing new drugs. Its structural features may interact with biological targets, offering possibilities for developing anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide
- N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide
Uniqueness
Compared to similar compounds, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic profile in medicinal applications.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-5-13(2)16(10-12)19(23)20-11-17-21-18(22-25-17)14-6-8-15(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGFVRDCQGMVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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